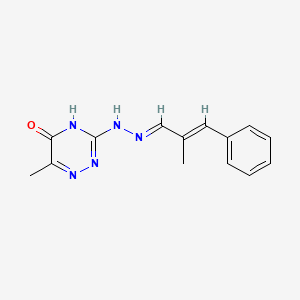![molecular formula C21H22ClNO3 B6138431 methyl 4-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6138431.png)
methyl 4-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}benzoate, commonly known as ML352, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperidine-based compounds and has shown promising results in various pre-clinical studies.
作用機序
The mechanism of action of ML352 involves its interaction with various molecular targets in the body. It has been found to modulate the activity of enzymes and receptors involved in various signaling pathways, including the Wnt signaling pathway, the beta-amyloid pathway, and the dopaminergic pathway. ML352 has also been shown to act as a potent antioxidant, protecting cells from oxidative stress and damage.
Biochemical and Physiological Effects
ML352 has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the proliferation of cancer cells, reduce the accumulation of amyloid-beta plaques, and protect dopaminergic neurons from degeneration. ML352 has also been found to modulate the activity of enzymes and receptors involved in various signaling pathways, leading to the regulation of various physiological processes.
実験室実験の利点と制限
The advantages of using ML352 in lab experiments include its high potency and selectivity, as well as its ability to modulate multiple targets simultaneously. However, the limitations of using ML352 include its high cost and limited availability, as well as the need for further research to fully understand its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the research and development of ML352. These include the optimization of its pharmacokinetics and pharmacodynamics, the identification of new molecular targets, and the evaluation of its potential therapeutic applications in other diseases. Further research is also needed to understand the safety and toxicity profile of ML352, as well as its potential for clinical translation.
Conclusion
In conclusion, ML352 is a novel compound that has shown promising results in various pre-clinical studies. It has the potential to be used in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand its mechanism of action, physiological effects, and potential therapeutic applications. ML352 represents a promising avenue for the development of new drugs for the treatment of various diseases.
合成法
The synthesis of ML352 involves the reaction of 3-chlorobenzoyl chloride with piperidine to form 3-(3-chlorobenzoyl)-1-piperidinol. This intermediate is then reacted with methyl 4-bromobenzoate to give the final product, ML352. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
ML352 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, ML352 has been found to inhibit the growth of cancer cells by targeting the Wnt signaling pathway. In Alzheimer's disease, ML352 has been shown to reduce the accumulation of amyloid-beta plaques, which are responsible for the progression of the disease. In Parkinson's disease, ML352 has been found to protect dopaminergic neurons from degeneration.
特性
IUPAC Name |
methyl 4-[[3-(3-chlorobenzoyl)piperidin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-26-21(25)16-9-7-15(8-10-16)13-23-11-3-5-18(14-23)20(24)17-4-2-6-19(22)12-17/h2,4,6-10,12,18H,3,5,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLRHVZMCYZWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}dibenzamide](/img/structure/B6138349.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B6138352.png)
![isopropyl 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6138356.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-[2-(2-furyl)vinyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6138383.png)
![2-(3-nitrophenoxy)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B6138395.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B6138402.png)

![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6138414.png)
![4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6138415.png)
![6-{1-[(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6138424.png)


![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(4-fluorophenyl)piperidine](/img/structure/B6138449.png)